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Compound of Interest

Compound Name: Antirhine

Cat. No.: B101062

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the
indole alkaloid (x)-antirhine and its epimers. The presented strategy, developed by Cheon and
coworkers, offers a divergent approach to this class of natural products, which are of interest
for their potential biological activities.

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of
(x)-antirhine and its epimers.

Table 1: Synthesis of Key Intermediates
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Reagents and

Step Intermediate . Yield (%)
Conditions
Ethyl 2-
aminocinnamate, 4-
1 Aldimine Formation bromopyridine-2- 98
carboxaldehyde,
CH2CI2,25°C,1h
Aldimine, KCN, t-
2 Imino-Stetter Reaction 85
BuOH, 80 °C, 12 h
Indole-3-acetic acid
] ] derivative, Tf20, 2,6-
3 C-Ring Formation o 75 (over 2 steps)
lutidine, CH2CI2; then
NaBH4, MeOH
Indoloquinolizidinium
4 trans-Selective C-15 salt, 80
Functionalization allyltrimethylsilane,
CH2CI2, -78 to 25 °C
Table 2: Divergent Synthesis of (x)-Antirhine and its 20-Epimer
Reagents and .
Step Product . Yield (%)
Conditions
) o Key intermediate,
()-20-epi-Antirhine .
5a LHMDS, THF, -78 °C; 64 (a-alkylation)
Precursor
then CH2=CHCH2Br
o Inversion of
(x)-Antirhine )
5b stereocenter (details -
Precursor _
in protocol)
) o Deprotection and
6a (£)-20-epi-Antirhine ) 82
reduction
o Deprotection and
6b (x)-Antirhine ] 85
reduction
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Table 3: Cytotoxicity Data for Antirhine

Compound Cell Line IC50 (pM)

Antirhine MCF-7 (Breast Cancer) 93.2 £ 9.73[1]
Antirhine HepG2 (Liver Cancer) 21.1 £ 1.97[1]
Antirhine HelLa (Cervical Cancer) 23.2 + 1.68[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (z)-
antirhine and its epimers.

Protocol 1: Cyanide-Catalyzed Imino-Stetter Reaction

o Aldimine Formation: To a solution of ethyl 2-aminocinnamate (1.0 equiv) in dichloromethane
(CH2CI2, 0.2 M) is added 4-bromopyridine-2-carboxaldehyde (1.1 equiv). The reaction
mixture is stirred at 25 °C for 1 hour. The solvent is then removed under reduced pressure to
yield the crude aldimine, which is used in the next step without further purification.

e Imino-Stetter Reaction: The crude aldimine is dissolved in tert-butanol (t-BuOH, 0.1 M).
Potassium cyanide (KCN, 0.2 equiv) is added, and the reaction mixture is heated to 80 °C
and stirred for 12 hours. After cooling to room temperature, the reaction mixture is
concentrated. The residue is purified by flash column chromatography on silica gel to afford
the corresponding indole-3-acetic acid derivative.

Protocol 2: Formation of the Indoloquinolizidinium Intermediate

» To a solution of the indole-3-acetic acid derivative (1.0 equiv) and 2,6-lutidine (3.0 equiv) in
CH2CI2 (0.1 M) at -78 °C is added trifluoromethanesulfonic anhydride (Tf20, 1.5 equiv). The
reaction mixture is stirred at -78 °C for 30 minutes.

e The reaction is quenched by the addition of methanol (MeOH), and sodium borohydride
(NaBH4, 5.0 equiv) is added portion-wise. The mixture is stirred for 1 hour at -78 °C and then
warmed to room temperature.
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e The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) and
extracted with CH2CI2. The combined organic layers are dried over anhydrous sodium
sulfate (Na2S04), filtered, and concentrated. The crude product is purified by flash column
chromatography to yield the indoloquinolizidinium salt.

Protocol 3: Divergent Alkylation for Epimer Synthesis

e For (+)-20-epi-Antirhine: To a solution of the key indoloquinolizidinium intermediate (1.0
equiv) in tetrahydrofuran (THF, 0.1 M) at -78 °C is added lithium hexamethyldisilazide
(LHMDS, 1.1 equiv as a 1.0 M solution in THF). The mixture is stirred for 1 hour at -78 °C.
Allyl bromide (1.5 equiv) is then added, and the reaction is stirred for an additional 2 hours at
-78 °C. The reaction is quenched with saturated aqueous ammonium chloride (NH4CI) and
extracted with ethyl acetate. The combined organic layers are dried, filtered, and
concentrated. Purification by flash column chromatography affords the a-allylated product.

e For (x)-Antirhine: The synthesis of the [3-allylated product to yield (x)-antirhine requires a
stereochemical inversion, the specifics of which are detailed in the primary literature.[2][3]
This typically involves a multi-step sequence to achieve the desired stereochemistry at the
C-20 position.

Protocol 4: Final Deprotection and Reduction

e The allylated intermediate is subjected to standard deprotection conditions to remove any
protecting groups.

e The ester functionality is then reduced, for example, using lithium aluminum hydride (LiIAIH4)
in THF at 0 °C to room temperature, to yield the final product, either (x)-antirhine or its 20-
epimer. The reaction is carefully quenched with water and aqueous sodium hydroxide, and
the product is extracted and purified.

Mandatory Visualization

The following diagrams illustrate the key logical and experimental workflows in the total
synthesis of (x)-antirhine and its epimers.
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Caption: Overall workflow for the total synthesis of (x)-antirhine and its 20-epimer.
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Caption: Logical relationship in the stereodivergent synthesis at the C-20 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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